Cladosporol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cladosporol is a natural product found in Cladosporium tenuissimum, Alternaria alternata, and Cladosporium cladosporioides with data available.

Applications De Recherche Scientifique

Anticancer Properties

1.1 Mechanisms of Action

Cladosporol A has been shown to inhibit cell proliferation in human cancer cell lines through several mechanisms:

- Cell Cycle Arrest : this compound A induces G1-phase arrest in human colon carcinoma cells (HT-29) by upregulating the expression of p21^waf1/cip1, a cyclin-dependent kinase inhibitor. This results in decreased levels of cyclin D1 and cyclin E, effectively halting the cell cycle progression .

- Apoptosis Induction : Research indicates that this compound A sensitizes breast cancer cells (MCF-7) to programmed cell death by triggering reactive oxygen species (ROS) production and disrupting microtubule dynamics . This suggests a dual mechanism where this compound not only inhibits growth but also promotes apoptosis.

1.2 In Silico Studies

Recent studies employing in silico approaches have highlighted this compound's potential against breast cancer by targeting estrogen receptors. Molecular docking simulations revealed that this compound octanoate exhibited a high affinity for the alpha-estrogen receptor, indicating its potential as a therapeutic agent in estrogen receptor-positive breast cancers .

2.1 Antifungal and Antibacterial Properties

This compound has demonstrated antifungal activity against various pathogens. Its efficacy as an antifungal agent is attributed to its ability to inhibit the growth of fungi, making it a candidate for further investigation in agricultural and medical applications .

2.2 Other Biological Activities

Compounds derived from Cladosporium species, including this compound, have shown promise in various biological assays:

- Cytotoxicity : this compound exhibits cytotoxic effects against multiple cancer cell lines, indicating its potential utility in cancer therapy .

- Enzyme Inhibition : Some studies suggest that this compound may act as an enzyme inhibitor, contributing to its overall biological activity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anandan et al. (2022) | Anti-breast cancer | This compound octanoate shows high binding affinity to estrogen receptor alpha; potential for drug development. |

| Zurlo et al. (2011) | Colon cancer | This compound A induces G1-phase arrest and upregulates p21^waf1/cip1 expression in HT-29 cells. |

| Liu et al. (2024) | Antifungal activity | This compound demonstrates significant antifungal properties against pathogenic fungi. |

Analyse Des Réactions Chimiques

Epoxide Ring Formation

The epoxy-alcohol moiety in cladosporol A is critical for its bioactivity. This structure arises from enzymatic epoxidation during biosynthesis, likely mediated by cytochrome P450 oxidases .

Redox-Driven Apoptosis

This compound A induces apoptosis in cancer cells via ROS-mediated pathways :

-

Generates reactive oxygen species (ROS) through redox cycling of its quinone moiety .

-

Triggers mitochondrial membrane depolarization and caspase-3/7 activation .

Table 2: Biological Activity of this compound A

| Mechanism | Effect on MCF-7 Cells | Reference |

|---|---|---|

| ROS Generation | 2.5-fold increase | |

| Caspase-3/7 Activation | 80% activity boost | |

| Mitochondrial Membrane Damage | ΔΨm reduced by 60% |

Isolation and Purification

This compound A is isolated using:

-

Fermentation : Cladosporium spp. cultured in potato dextrose broth (PDB) for 7 days .

-

Extraction : Dichloromethane extraction followed by silica gel chromatography (hexane/ethyl acetate gradient) .

-

Characterization : NMR and HPLC (retention time: 34.4 min, >99% purity) .

Synthetic Analogues and Modifications

While total synthesis of this compound remains unreported, related compounds like cladosporin (a structural analog) are synthesized via:

-

Grignard reactions and Jones oxidation for lactone formation .

-

Oxa-Pictet-Spengler cyclization to construct the tetrahydropyran ring .

Stability and Reactivity

Propriétés

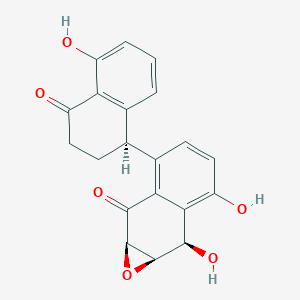

Formule moléculaire |

C20H16O6 |

|---|---|

Poids moléculaire |

352.3 g/mol |

Nom IUPAC |

(1aR,2R,7aR)-2,3-dihydroxy-6-[(1R)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]-2,7a-dihydro-1aH-naphtho[2,3-b]oxiren-7-one |

InChI |

InChI=1S/C20H16O6/c21-11-3-1-2-9-8(4-6-12(22)14(9)11)10-5-7-13(23)16-15(10)17(24)19-20(26-19)18(16)25/h1-3,5,7-8,18-21,23,25H,4,6H2/t8-,18+,19-,20+/m0/s1 |

Clé InChI |

LARAKOUQDSHWJV-RORDDOKRSA-N |

SMILES isomérique |

C1CC(=O)C2=C([C@H]1C3=C4C(=C(C=C3)O)[C@H]([C@@H]5[C@H](C4=O)O5)O)C=CC=C2O |

SMILES canonique |

C1CC(=O)C2=C(C1C3=C4C(=C(C=C3)O)C(C5C(C4=O)O5)O)C=CC=C2O |

Synonymes |

cladosporol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.